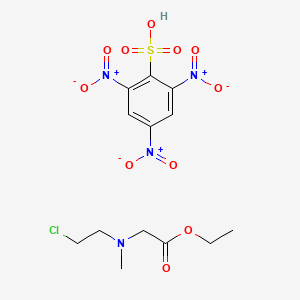
N-Methyl-N-(2-chloroethyl)glycine ethyl ester picrylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate is a chemical compound that combines the properties of sarcosine, a derivative of glycine, with a chloroethyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate typically involves the following steps:
Formation of N-(2-Chlorethyl)sarcosine: This can be achieved by reacting sarcosine with 2-chloroethyl chloride under basic conditions.
Esterification: The resulting N-(2-Chlorethyl)sarcosine is then esterified with ethanol in the presence of an acid catalyst to form N-(2-Chlorethyl)sarcosine ethyl ester.
Sulfonation: Finally, the ethyl ester is reacted with picrylsulfonic acid to form the picrylsulfonate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids or bases.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis yields N-(2-Chlorethyl)sarcosine and ethanol.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to the presence of the chloroethyl group.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function.
Pathways Involved: The chloroethyl group can form covalent bonds with nucleophilic amino acids, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)sarcosine: Lacks the ethyl ester and picrylsulfonate groups, making it less complex.
Sarcosine Ethyl Ester: Does not contain the chloroethyl or picrylsulfonate groups.
Picrylsulfonic Acid Derivatives: Compounds that contain the picrylsulfonate group but lack the sarcosine and chloroethyl components.
Uniqueness
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloroethyl group makes it particularly interesting for research in medicinal chemistry, while the picrylsulfonate group adds further reactivity and complexity.
Properties
CAS No. |
92019-10-8 |
|---|---|
Molecular Formula |
C13H17ClN4O11S |
Molecular Weight |
472.81 g/mol |
IUPAC Name |
ethyl 2-[2-chloroethyl(methyl)amino]acetate;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H14ClNO2.C6H3N3O9S/c1-3-11-7(10)6-9(2)5-4-8;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h3-6H2,1-2H3;1-2H,(H,16,17,18) |
InChI Key |
HJVIAJAOYTVXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















